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Compound of Interest

Compound Name: 2-Chlorophenylhydroxylamine

CAS No.: 10468-16-3

Cat. No.: B087932 Get Quote

Executive Summary
2-Chlorophenylhydroxylamine (N-(2-chlorophenyl)hydroxylamine) is a "privileged

intermediate" in organic synthesis, serving as a pivotal gateway between the stability of

nitroarenes and the reactivity of anilines. While less commonly isolated than its parent

phenylhydroxylamine due to thermal instability, it is a critical mechanistic probe for

understanding the Bamberger rearrangement and a metabolic precursor in the toxicology of

chlorinated aromatics.

This guide provides a rigorous technical analysis of its synthesis, reactivity, and handling.

Unlike standard datasheets, this document focuses on the causality of its behavior—why it

rearranges, how it oxidizes, and why it presents a specific methemoglobinemia risk.

Chemical Identity & Physical Architecture[5]
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Property Data

CAS Number 10468-16-3

IUPAC Name N-(2-Chlorophenyl)hydroxylamine

Synonyms
N-Hydroxy-2-chloroaniline; 2-

Chlorophenylhydroxylamine

Molecular Formula C₆H₆ClNO

Molecular Weight 143.57 g/mol

Appearance
Crystalline solid (typically off-white to beige

needles)

Density ~1.41 g/cm³ (Predicted)

Boiling Point ~249°C (Decomposes)

Solubility
Soluble in ethanol, ether, hot water; sparingly

soluble in cold water.

Stability
High Instability. Prone to auto-oxidation and

disproportionation.

Synthetic Architecture: The Zinc-Ammonium
Chloride Route
The synthesis of N-arylhydroxylamines is a balancing act. Strong reducing agents (Fe/HCl,

Sn/HCl) drive the reaction all the way to the aniline. To stop at the hydroxylamine stage, one

must buffer the pH to neutral/slightly acidic conditions to prevent condensation into azoxy

compounds.

The Protocol: Selective Reduction
Reaction: 2-Chloronitrobenzene + 4[H]

2-Chlorophenylhydroxylamine + H₂O

Reagents:
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2-Chloronitrobenzene (1.0 eq)

Zinc dust (2.0 - 2.5 eq, high surface area)

Ammonium Chloride (NH₄Cl) (saturated aqueous solution)

Solvent: Ethanol/Water or Methanol/Water (to solubilize the nitro compound)

Step-by-Step Methodology:

Preparation: Dissolve 2-chloronitrobenzene in 50% aqueous ethanol. Add solid NH₄Cl

(approx. 0.5 eq) to act as a buffer.

Activation: Cool the solution to 15–20°C. High temperatures favor the aniline byproduct.

Reduction: Add Zinc dust in small portions with vigorous stirring.

Critical Control Point: The reaction is exothermic. Maintain temperature below 50°C. If the

temperature spikes, the reaction kinetics shift toward over-reduction (aniline formation).

Monitoring: Monitor via TLC (silica, hexane/EtOAc). The hydroxylamine spot will appear

more polar than the nitro starting material but less polar than the aniline.

Note: Hydroxylamines can reduce Tollen’s reagent (Ag⁺

Ag⁰), providing a rapid visual confirmation.

Workup: Filter off zinc oxide residues immediately. Saturate the filtrate with NaCl and cool to

0°C. The product often crystallizes as light needles.

Purification: Recrystallize from benzene/petroleum ether. Do not heat prolonged periods.

Why This Works (Mechanistic Insight)
In acidic media (HCl), the hydroxylamine is protonated and rapidly reduced further by the

metal. In NH₄Cl solution (pH ~5-6), the concentration of free protons is low. The zinc surface

acts as a single-electron transfer agent, but the lack of strong acid prevents the N-O bond

cleavage required to form the aniline.
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Reactivity & Mechanistic Pathways[5]
2-Chlorophenylhydroxylamine is chemically "restless." It seeks stability through two primary

pathways: acid-catalyzed rearrangement or oxidation.

The Bamberger Rearrangement
In the presence of strong mineral acid (H₂SO₄), the compound undergoes the Bamberger

rearrangement.

Mechanism: Protonation of the hydroxyl oxygen

loss of water

formation of a highly electrophilic nitrenium ion.

Regioselectivity: The nucleophile (water) attacks the ring. The ortho-chloro substituent

sterically hinders the 2-position and electronically deactivates the 3-position (via induction),

directing the incoming hydroxyl group primarily to the 4-position (para).

Product: 4-Amino-3-chlorophenol.[1]

Oxidation (The Nitroso Switch)
Exposure to air or mild oxidants (FeCl₃, dichromate) converts the hydroxylamine back to 2-

chloronitrosobenzene. This is reversible and forms the basis of its toxicological mechanism.

Visualization: Synthesis & Reactivity Flow
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Caption: Figure 1.[2] The central role of 2-chlorophenylhydroxylamine. Blue path indicates

selective synthesis; Green path indicates acid-catalyzed rearrangement; Red path indicates

over-reduction.

Safety & Toxicology: The Methemoglobinemia Cycle
Researchers must treat 2-chlorophenylhydroxylamine with extreme caution. It is not merely

a skin irritant; it is a potent hemotoxin.

The Mechanism of Toxicity
Unlike simple asphyxiants, this compound acts catalytically.

Absorption: Rapidly absorbed through skin and lungs.
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Redox Cycling: In the erythrocyte, the hydroxylamine oxidizes Hemoglobin-Fe(II)

(Oxyhemoglobin) to Methemoglobin-Fe(III), which cannot bind oxygen.

Regeneration: During this process, the hydroxylamine is oxidized to 2-chloronitrosobenzene.

The Cycle: NADPH-dependent enzymes (methemoglobin reductase) reduce the nitroso

compound back to the hydroxylamine, allowing one molecule of toxin to oxidize hundreds of

hemoglobin molecules.

Visualization: The Hemoglobin Oxidation Cycle
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Caption: Figure 2. The catalytic cycle of methemoglobinemia. Note how the toxin is

regenerated, amplifying its effect.

Handling and Storage Protocols
Given the thermal instability and toxicity, the following protocols are mandatory:

Storage:

Temperature: -20°C. At room temperature, it slowly disproportionates to the aniline and

nitrosobenzene.
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Atmosphere: Store under Argon or Nitrogen. Oxygen accelerates decomposition.

Container: Amber glass to prevent photolytic degradation.

Emergency Response:

Skin Contact: Immediate wash with polyethylene glycol (PEG) followed by soap and water.

PEG is more effective than water alone for lipophilic amines.

Antidote: Methylene Blue (1-2 mg/kg IV) is the standard treatment for severe

methemoglobinemia, accelerating the reduction of Fe(III) back to Fe(II).

References
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific &
Technical, 1989. (Standard reference for Zinc/NH4Cl reductions).

Bamberger, E. "Ueber das Phenylhydroxylamin." Chemische Berichte, 1894, 27, 1548–1557.

Kiese, M. "Methemoglobinemia: A Comprehensive Treatise." CRC Press, 1974.
(Foundational text on N-arylhydroxylamine toxicity).

PubChem Compound Summary. "N-Phenylhydroxylamine" (Analogous data for 2-Cl

derivative).

Sone, T., et al. "Bamberger rearrangement of phenylhydroxylamines." Journal of the
Chemical Society, Perkin Transactions 1, 1995.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: 2-Chlorophenylhydroxylamine (CAS
10468-16-3)[1][2][3][4]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b087932#2-chlorophenylhydroxylamine-cas-number-
10468-16-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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